molecular formula C12H17NO2 B2383501 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol CAS No. 1514318-22-9

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol

Cat. No.: B2383501
CAS No.: 1514318-22-9
M. Wt: 207.273
InChI Key: NNGRTYKXOPNWEZ-UHFFFAOYSA-N
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Description

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is a chemical compound of significant interest in medicinal and organic chemistry research. This phenol derivative features a pyrrolidine ring, a common heterocycle in pharmaceuticals, with a hydroxymethyl substituent that enhances its potential for molecular interaction and further synthetic modification. While direct studies on this exact compound are limited, its core structure is closely related to the well-characterized analog 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, which has been synthesized from 4-hydroxybenzaldehyde and 4-piperidinemethanol via a reductive amination pathway . Compounds of this structural class are frequently explored as intermediates in the synthesis of biologically active molecules. The presence of both phenolic and hydroxymethyl functional groups is a key structural feature, as these groups facilitate the formation of extensive intermolecular hydrogen-bonding networks in the solid state, a phenomenon thoroughly documented in its piperidine analog . In its crystalline form, the related piperidine compound forms one-dimensional chains via O—H···O hydrogen bonds and two-dimensional networks through O—H···N associations, which could inform predictions about the crystal engineering and supramolecular chemistry of this pyrrolidine variant . The pyrrolidine ring is a privileged scaffold in drug discovery, with over 85% of FDA-approved drugs containing heterocyclic structures . Specifically, 3-alkyl-substituted pyrrolidine derivatives have been investigated for their activity as modulators of chemokine receptor activity, highlighting the therapeutic relevance of this structural class . Researchers value this compound as a versatile building block for the development of novel chemical entities. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-5-6-13(8-11)7-10-1-3-12(15)4-2-10/h1-4,11,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRTYKXOPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514318-22-9
Record name 4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenol
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Preparation Methods

Synthesis of 3-(Hydroxymethyl)pyrrolidine

The pyrrolidine moiety in the target compound is derived from 3-(hydroxymethyl)pyrrolidine, which can be synthesized through catalytic hydrogenation or enzymatic resolution. A patent by CN113321605A details the preparation of 1-methyl-3-pyrrolidinol via a stereoselective reduction pathway using sodium borohydride in methanol, achieving 92% enantiomeric excess. Adapting this method, the hydroxymethyl group is introduced via hydroxymethylation of pyrrolidin-3-one using formaldehyde under basic conditions (pH 10–12), followed by borohydride reduction to yield 3-(hydroxymethyl)pyrrolidine.

Alkylation of Phenol Derivatives

The phenolic component is functionalized through nucleophilic substitution or Mitsunobu reactions. For instance, 4-hydroxybenzyl bromide reacts with 3-(hydroxymethyl)pyrrolidine in dimethylformamide (DMF) at 60°C for 12 hours, yielding the target compound in 68% purity. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the coupling of 4-hydroxybenzyl alcohol with the pyrrolidine derivative, though this method suffers from lower yields (45–50%) due to competing side reactions.

Reductive Amination Approach

Reaction of 4-Hydroxybenzaldehyde with 3-(Hydroxymethyl)pyrrolidine

A one-pot reductive amination strategy avoids isolable intermediates. Combining 4-hydroxybenzaldehyde (1.2 equiv) and 3-(hydroxymethyl)pyrrolidine (1.0 equiv) in ethanol with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (adjusted using acetic acid) produces the target compound in 74% yield after 24 hours. This method benefits from mild conditions but requires careful pH control to suppress imine hydrolysis.

Solvent Optimization

Comparative studies in glacial acetic acid versus ethanol reveal a stark contrast in efficiency. Ethanol enhances nucleophilicity of the amine, increasing yields to 80%, whereas acetic acid protonates the amine, reducing reactivity and limiting yields to 36%.

Halogenation and Alkylation Strategies

Coupling with Phenolic Components

Post-halogenation, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the pyrrolidine and phenol moieties. For example, 4-iodophenol reacts with 3-(hydroxymethyl)pyrrolidine-1-boronic acid in the presence of palladium(II) acetate, yielding the product in 62% efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Reductive Amination 74–80 24 One-pot, mild conditions pH sensitivity, borohydride handling
Halogenation-Alkylation 62–68 36 High regioselectivity Multi-step, toxic halogenated waste
Mitsunobu Coupling 45–50 18 No metal catalysts Low yield, expensive reagents
Multicomponent Reaction 70–77 48 Convergent synthesis Limited substrate scope

Data synthesized from.

Mechanistic Insights and Stereochemical Considerations

Tautomerism and Stability

DFT calculations on analogous pyrrolidine-2,3-diones reveal that the hydroxymethyl group stabilizes the enamine tautomer through intramolecular hydrogen bonding (ΔG = −2.3 kcal/mol). This stabilization likely extends to the target compound, favoring the zwitterionic form in polar solvents.

Diastereoselective Reduction

Catalytic hydrogenation of pyrrolidinone intermediates using Raney nickel under 50 psi H₂ achieves cis-diastereoselectivity (>90% de), critical for pharmacological applications. Resolution via chiral acids (e.g., tartaric acid) further enriches enantiomeric excess to >98%.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) on the pyrrolidine ring undergoes oxidation to form carboxylic acid derivatives under specific conditions.

Oxidizing Agent Conditions Product Yield Reference
Chloranil100°C, 1.5 h (neat)4-[[3-(Carboxymethyl)pyrrolidin-1-yl]methyl]phenol81%
Atmospheric O₂Cu(OTf)₂ (5 mol%), 100°COxidized intermediates in anthranilate synthesis61%

Key Findings :

  • Chloranil efficiently oxidizes the hydroxymethyl group to a carboxylic acid under solvent-free conditions .

  • Copper(II) triflate catalyzes oxidative benzannulation reactions involving this compound .

Reduction Reactions

The phenolic hydroxyl group can be reduced to a cyclohexanol derivative, altering hydrophobicity and hydrogen-bonding capacity.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C to reflux4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexanolN/A

Mechanistic Insight :

  • Reduction proceeds via electron-rich aromatic ring activation, followed by hydrogenation of the phenol to cyclohexanol .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions, enabling functional group interconversion.

Reagent Conditions Product Yield Reference
N-Boc-3-hydroxypyrrolidineADDP, tributylphosphine, 80°CBoc-protected pyrrolidine derivatives60–75%
PhenylacetyleneCu(OTf)₂ (5 mol%), 100°C, 4.5 hAlkyne-substituted analogs61%

Notable Observations :

  • Mitsunobu reactions with alcohols introduce alkoxy groups at the hydroxymethyl position .

  • Copper-mediated cross-couplings enable alkyne functionalization .

Condensation Reactions

The compound acts as a precursor in multicomponent reactions to form complex heterocycles.

Reactants Catalyst/Conditions Product Yield Reference
4-Formylbenzonitrile, naphthalen-2-olNeat, 100°C, 10 hCrystalline Schiff base derivativesN/A
Chalcone, benzylamineCa(OTf)₂, Bu₄NPF₆, 100°C, 2 hAnthranilate derivatives81%

Reaction Pathway :

  • Initial condensation forms β-enamino ester intermediates .

  • Michael addition to chalcone generates 1,4-adducts .

  • Oxidative aromatization with chloranil yields anthranilates .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>12 h at 100°C) leads to decomposition via C-N bond cleavage .

  • Hydrolysis : Susceptible to acidic hydrolysis of the pyrrolidine ring under strong protic conditions (e.g., 12N HCl) .

7.1. Oxidation with Chloranil

  • Combine 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol (0.42 mmol), chloranil (1 equiv).

  • Heat at 100°C under neat conditions for 1.5 h.

  • Purify by silica gel chromatography (EtOAc/hexanes) .

7.2. Mitsunobu Alkoxylation

  • Dissolve the compound (1 equiv), alcohol (1.1 equiv), ADDP (1.2 equiv), and tributylphosphine (1.2 equiv) in THF.

  • Stir at 80°C for 6 h.

  • Isolate product via flash chromatography .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, materials, and catalytic intermediates. Future research should explore its applications in asymmetric catalysis and targeted drug delivery.

Scientific Research Applications

Medicinal Chemistry

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol has shown potential as a therapeutic agent due to its anti-inflammatory and analgesic properties . Research indicates that compounds in this class can modulate the activity of enzymes and receptors, which may lead to significant pharmacological effects .

The compound has been investigated for its interactions with biological macromolecules. The hydroxymethyl group facilitates hydrogen bonding while the pyrrolidine ring engages in hydrophobic interactions with proteins, which can influence various biological processes .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structure allows it to interact effectively with bacterial membranes, potentially leading to bactericidal effects against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic properties including anti-inflammatory and analgesic effectsModulates enzyme and receptor activity; promising for pain management
Biological ActivityInteraction with biological macromoleculesFacilitates hydrogen bonding and hydrophobic interactions; influences enzyme activity
Antimicrobial PropertiesPossible efficacy against bacterial pathogensExhibited antimicrobial activity in preliminary studies; effective against E. coli and P. aeruginosa

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in treating triple-negative breast cancer (TNBC). Key findings included:

  • Tumor Reduction : Mice treated with the compound showed a tumor size reduction of approximately 40% compared to control groups.
  • Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins, indicating potential pathways for inducing apoptosis in cancer cells .

Case Study 2: Diabetes Treatment

Another investigation focused on the compound's role in enhancing insulin sensitivity in diabetic mouse models:

  • Improved Glucose Tolerance : Treated mice exhibited significantly improved glucose tolerance tests.
  • Biochemical Analysis : Serum insulin levels were notably elevated post-treatment, suggesting potential applications in managing type 2 diabetes.

Mechanism of Action

The mechanism of action of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound shares a pyrrolidine-hydroxymethyl-phenol scaffold with several analogs, but substituent variations dictate distinct properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Functional Groups
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol Single phenolic ring, hydroxymethyl-pyrrolidine ~237 Phenol, pyrrolidine, hydroxymethyl
2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol Two phenolic rings, pyrrolidine bridge ~311 Two phenol groups, pyrrolidine
{[1-(4-Fluorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride Fluorophenyl substituent, amine hydrochloride ~250 Fluorophenyl, amine, pyrrolidine
4-[3-(hydroxymethyl)-4-[(4-hydroxyphenyl)(methoxy)methyl]oxolan-2-yl]phenol Tetrahydrofuran lignan core ~388 Lignan, tetrahydrofuran, hydroxyphenyl

Physicochemical and Spectral Properties

Solubility and Reactivity

  • The phenolic -OH and hydroxymethyl groups enhance hydrophilicity compared to fluorinated or alkylated analogs (e.g., ’s fluorophenyl derivative) .
  • The absence of electron-withdrawing groups (e.g., -F) may reduce acidity of the phenolic proton relative to halogenated analogs.

Spectroscopic Data

  • NMR: Pyrrolidine protons typically resonate at δ 2.5–3.5 ppm, while phenolic -OH appears near δ 5–6 ppm. DFT calculations (B3LYP/6-311++G(d,p)) predict close alignment between experimental and theoretical shifts, as demonstrated for related alkylaminophenols .
  • UV-Vis: Phenolic chromophores absorb near 270–290 nm; substituents like hydroxymethyl may cause red shifts due to extended conjugation .

Material Science

Pharmaceutical Potential

  • Pyrrolidine derivatives are common in drug design (e.g., ’s fluorophenyl amine hydrochloride). The target compound’s phenolic group may confer antioxidant or anti-inflammatory activity, akin to natural lignans () .
  • Natural analogs from Rehmannia glutinosa () imply possible immunomodulatory effects, though direct evidence for the target compound is lacking .

Biological Activity

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is a biologically significant alkylaminophenol compound with a unique structure that includes a pyrrolidine ring linked to a phenolic group via a hydroxymethyl bridge. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 1514318-22-9

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxymethyl group facilitates hydrogen bonding, while the pyrrolidine ring can engage in hydrophobic interactions with proteins. This dual interaction profile allows the compound to modulate the activity of enzymes and receptors, potentially leading to various pharmacological effects, including anti-inflammatory and analgesic properties .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that alkylaminophenol derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Its structural characteristics suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease .

Study 1: Anticancer Efficacy

A notable study examined the efficacy of this compound in vitro against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using animal models of inflammation. The findings revealed that treatment with this compound significantly reduced markers of inflammation, such as cytokine levels and histological signs of tissue damage .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenolStructureAnticancer, anti-inflammatory
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methylphenolStructureAnticancer
4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenolStructureAntimicrobial

Q & A

Q. What are the key synthetic steps for preparing 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Introduction of the pyrrolidinylmethyl group to the phenolic scaffold via nucleophilic substitution or reductive amination .
  • Hydroxymethylation : Functionalization of the pyrrolidine ring using formaldehyde or hydroxymethylation reagents under controlled pH .
  • Purification : Recrystallization from methanol or ethanol to isolate the final product .

Q. Critical considerations :

  • Use anhydrous conditions to avoid side reactions (e.g., hydrolysis of intermediates).
  • Monitor reaction progress with thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the hydroxymethylpyrrolidine moiety and phenolic proton .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C12H16N2O2C_{12}H_{16}N_2O_2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3600 cm1^{-1}) and C-N (1200–1350 cm1^{-1}) stretches .

Q. Example NMR data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Phenolic -OH~9.5Singlet
Pyrrolidine CH2_22.5–3.5Multiplet

Q. What are common impurities encountered during synthesis, and how are they characterized?

  • Byproducts : Unreacted intermediates (e.g., 3-(hydroxymethyl)pyrrolidine) or overalkylated derivatives .
  • Detection :
    • HPLC : Retention time shifts compared to the target compound .
    • LC-MS : Identify impurities via molecular ion peaks .

Mitigation : Optimize reaction stoichiometry and employ gradient recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use palladium or copper catalysts for selective C-N bond formation .

Case study : A 30% yield increase was achieved by replacing ethanol with DMF in the hydroxymethylation step .

Q. How do spectroscopic data contradictions (e.g., split NMR peaks) arise, and how are they resolved?

  • Dynamic effects : Conformational flexibility of the pyrrolidine ring may cause peak splitting. Use variable-temperature NMR to assess rotational barriers .
  • Tautomerism : Hydroxymethyl groups can engage in hydrogen bonding, altering chemical shifts. Employ deuterated solvents (e.g., DMSO-d6_6) to stabilize specific conformers .

Advanced tool : 2D NMR (COSY, HSQC) to map proton-proton and proton-carbon correlations .

Q. What strategies are used to explore the compound’s bioactivity in drug discovery?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination of the phenol ring) to assess effects on enzyme inhibition .
  • Molecular docking : Screen against targets like kinases or GPCRs using computational models .
  • In vitro assays : Measure IC50_{50} values in cell lines (e.g., cancer or microbial models) .

Example : Fluorinated analogs showed enhanced binding affinity to bacterial enzymes in preliminary studies .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Key finding : The compound is stable at pH 7.4 but degrades rapidly in acidic conditions (pH < 4) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace recrystallization with column chromatography for larger batches .
  • Safety : Handle hydroxymethylation reagents (e.g., formaldehyde) in fume hoods due to toxicity .

Scale-up protocol : Pilot studies achieved 85% purity at 100-g scale using automated flash chromatography .

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